molecular formula C19H14FN5O2S B14936493 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B14936493
M. Wt: 395.4 g/mol
InChI Key: GPLPMQIXLLJLRR-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the quinazolinone and thiazole families. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the quinazolinone core, followed by the introduction of the thiazole and pyridine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the thiazole or pyridine rings.

Scientific Research Applications

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its pharmacological potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(4-fluorophenyl)-2-oxo-ethyl)-3H-quinazolin-4-one
  • 3-(2-fluorophenyl)-2-methylquinazolin-4-one

Uniqueness

Compared to similar compounds, 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide exhibits unique structural features that may contribute to its distinct biological activities. The presence of both quinazolinone and thiazole moieties, along with the specific substitution pattern, can influence its chemical reactivity and interaction with biological targets.

Properties

Molecular Formula

C19H14FN5O2S

Molecular Weight

395.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H14FN5O2S/c1-11-22-15-5-4-13(20)7-14(15)18(27)25(11)9-17(26)24-19-23-16(10-28-19)12-3-2-6-21-8-12/h2-8,10H,9H2,1H3,(H,23,24,26)

InChI Key

GPLPMQIXLLJLRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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